molecular formula C3H6BrNO2 B3245209 1-Bromo-3-nitropropane CAS No. 16694-53-4

1-Bromo-3-nitropropane

Cat. No.: B3245209
CAS No.: 16694-53-4
M. Wt: 167.99 g/mol
InChI Key: FTIZOZRCHJUWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-nitropropane (C₃H₆BrNO₂) is a halogenated nitroalkane widely employed in organic synthesis as an alkylating agent. Its synthesis involves treating 3-nitropropan-1-ol under bromination conditions, yielding the compound as a yellow oil with a moderate 50% yield . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 4.59 (t, J = 6.5 Hz, 2H), 3.50 (t, J = 6.2 Hz, 2H), 2.54 (p, J = 6.4 Hz, 2H) ppm .
  • ¹³C NMR: δ 73.3, 29.9, 28.7 ppm .

This compound is pivotal in stereoselective organocascade reactions, forming spirooxindole-fused cyclopentanes with high enantiomeric excess (up to 96% ee) and diastereomeric ratios (e.g., 7:1) . Its reactivity stems from the bromine atom’s leaving-group capability and the nitro group’s electron-withdrawing effects, facilitating nucleophilic substitutions.

Properties

IUPAC Name

1-bromo-3-nitropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrNO2/c4-2-1-3-5(6)7/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIZOZRCHJUWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-nitropropane can be synthesized through the bromination of 3-nitropropane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination of the propane chain.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the bromination of 3-nitropropane using bromine in the presence of a catalyst to enhance the reaction rate and yield. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-nitropropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The compound can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines can be used under mild to moderate conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used under atmospheric or slightly elevated pressure.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Products such as 3-nitropropanol, 3-nitropropionitrile, or 3-nitropropylamine.

    Reduction: 1-Bromo-3-aminopropane.

    Oxidation: Various oxidation products depending on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-Bromo-3-nitropropane is characterized by the presence of both bromine and nitro functional groups, which contribute to its reactivity. The compound has the following structural formula:

C3H6BrNO2\text{C}_3\text{H}_6\text{Br}\text{NO}_2

Applications in Organic Synthesis

  • Synthesis of Other Compounds :
    • This compound serves as a versatile intermediate in the synthesis of various organic compounds. Its bromine atom can be substituted in nucleophilic substitution reactions, facilitating the formation of more complex molecules.
    • It can be utilized in the preparation of nitroalkanes, which are important in pharmaceuticals and agrochemicals.
  • Reagent in Chemical Reactions :
    • The compound is employed as a reagent in various chemical reactions, including alkylation and acylation processes. Its nitro group can participate in reduction reactions to yield amines, which are valuable in drug synthesis.

Biocidal Applications

  • Antimicrobial Agent :
    • This compound has been identified as an effective biocide, particularly against bacteria and fungi. It is utilized in formulations for industrial applications such as water treatment, pulp and paper processing, and preservation of various products.
    • The compound exhibits bactericidal activity by disrupting cellular processes in microorganisms, making it suitable for use in disinfectants and preservatives .
  • Preservative Use :
    • In industrial settings, it is used as a preservative for materials that require protection from microbial contamination. This includes applications in paints, coatings, and personal care products .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various strains of bacteria. The compound was tested at different concentrations to assess its minimum inhibitory concentration (MIC). Results indicated that it effectively inhibited the growth of Gram-negative bacteria at lower concentrations compared to Gram-positive strains .

Case Study 2: Synthesis of Nitroalkanes

Research has shown that this compound can be utilized to synthesize nitroalkanes through nucleophilic substitution reactions. This process involves reacting this compound with nucleophiles such as amines or alcohols under controlled conditions to yield desired products for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-Bromo-3-nitropropane involves its interaction with various molecular targets. The bromine atom and nitro group can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

3-Fluoro-1-nitropropane (C₃H₆FNO₂)

  • Structure : Replaces bromine with fluorine at the terminal carbon.
  • Molecular Weight : 107.08 g/mol (vs. 168.98 g/mol for 1-bromo-3-nitropropane) .
  • Reactivity : Fluorine’s lower electronegativity and weaker leaving-group ability compared to bromine reduce its utility in substitution reactions. However, its smaller size may enhance solubility in polar solvents.

1-Nitropropane (C₃H₇NO₂)

  • Structure : Lacks the bromine atom, retaining only the nitro group.
  • Reactivity: Functions as a solvent or nitroalkane in Henry reactions (nitroaldol additions) but cannot undergo alkylation due to the absence of a leaving group .
  • Safety : Requires stringent handling to avoid explosive atmospheres in confined spaces .

2-Bromo-2-nitropropane-1,3-diol (C₃H₆BrNO₄)

  • Structure : Bromine and nitro groups are geminal on a propane backbone with two hydroxyl groups.
  • Applications : Primarily used as a biocide or preservative in industrial settings, diverging from this compound’s role in stereoselective synthesis .

3-Bromo-1,1,1-trifluoropropane (C₃H₄BrF₃)

  • Structure : Features a trifluoromethyl group instead of a nitro group.
  • Reactivity : The electron-withdrawing trifluoromethyl group enhances stability but limits participation in nitro-specific reactions (e.g., cycloadditions) .

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Spectral Data (¹H NMR)
This compound C₃H₆BrNO₂ 168.98 Yellow oil δ 4.59 (t, 2H), 3.50 (t, 2H)
3-Fluoro-1-nitropropane C₃H₆FNO₂ 107.08 Not reported Not available
1-Nitropropane C₃H₇NO₂ 89.09 Liquid Not applicable

Biological Activity

1-Bromo-3-nitropropane, a compound with notable biological activity, has garnered attention for its potential applications in various fields, including pharmaceuticals and biocides. This article explores its biological properties, mechanisms of action, and relevant research findings, incorporating data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a propane backbone. Its molecular formula is C₃H₈BrNO₂, and it has distinct physical properties that influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-negative bacteria. Studies have shown that it can induce bacteriostasis followed by growth inhibition in bacterial cultures such as Escherichia coli.
  • Genotoxicity : Research indicates that this compound may possess genotoxic effects, which could be linked to its ability to form reactive intermediates that interact with cellular macromolecules.
  • Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells. This mechanism is crucial for understanding its bactericidal effects.

Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Bactericidal Concentration
Escherichia coli13 µg/ml100 - 500 µg/ml
Staphylococcus aureus25 µg/ml200 - 400 µg/ml

The results indicate that while the MIC is relatively low, the bactericidal concentrations required are significantly higher, suggesting a complex interaction with bacterial metabolism and cell structure .

Genotoxicity Studies

In vitro studies assessing the genotoxic potential of this compound have shown mixed results. The Ames test indicated negative mutagenicity across various strains of Salmonella typhimurium, suggesting that it may not directly cause mutations at the tested concentrations . However, cytogenetic studies revealed weak clastogenic effects under specific conditions, indicating potential risks at higher exposures .

Clinical Observations

A clinical trial examining the safety profile of products containing this compound reported instances of skin irritation and respiratory distress in subjects exposed to high concentrations. These findings underscore the importance of proper handling and usage guidelines for formulations containing this compound .

Environmental Impact

Research on the environmental persistence of this compound highlighted its potential as a contaminant in water sources due to its stability and resistance to degradation. Monitoring studies have suggested that it may contribute to ecological toxicity, affecting aquatic life through bioaccumulation .

Q & A

Q. What in vitro models best correlate with in vivo neurotoxicity data for this compound?

  • Model Selection : Use primary neuronal cultures or SH-SY5Y cells exposed to sub-cytotoxic doses. Measure biomarkers (e.g., glutathione depletion, mitochondrial dysfunction) and validate against NIOSH occupational exposure studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-nitropropane
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-nitropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.